N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Description
This compound is a hydrazide derivative featuring a benzylidene moiety, a 1,2,4-triazole ring substituted with 4-chlorophenyl and phenyl groups, and a sulfanyl linkage. The (E)-configuration of the imine bond in the benzylidene group is critical for molecular recognition in enzyme inhibition, as confirmed by X-ray crystallography in related compounds .
Properties
Molecular Formula |
C31H26ClN5O3S |
|---|---|
Molecular Weight |
584.1 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H26ClN5O3S/c1-39-28-18-23(12-17-27(28)40-20-22-8-4-2-5-9-22)19-33-34-29(38)21-41-31-36-35-30(24-13-15-25(32)16-14-24)37(31)26-10-6-3-7-11-26/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+ |
InChI Key |
DMVLMUXGCXTCBI-HNSNBQBZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazides undergo cyclization in the presence of carbon disulfide (CS₂) under basic conditions to form the 1,2,4-triazole ring. For example, 4-(4-chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-thiol is synthesized by refluxing equimolar quantities of 4-chlorobenzaldehyde and phenylhydrazine in ethanol, followed by treatment with CS₂ and potassium hydroxide (KOH) at 80°C for 6 hours. The reaction proceeds via the formation of a thiosemicarbazone intermediate, which cyclizes to yield the triazole-thiol.
Reaction Conditions:
Alternative Route via Hydrazine Hydrochloride
A modified approach involves reacting 4-chlorophenyl isothiocyanate with phenylhydrazine in dichloromethane (DCM) to form a thiourea derivative, which is subsequently cyclized using phosphoryl chloride (POCl₃). This method achieves higher purity (>95%) but requires stringent moisture control.
Preparation of 4-(Benzyloxy)-3-methoxybenzaldehyde
The aldehyde component is synthesized through selective protection and oxidation steps:
Protection of the Phenolic Hydroxyl Group
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is treated with benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. The benzyl group selectively protects the 4-hydroxy position, yielding 4-(benzyloxy)-3-methoxybenzaldehyde.
Reaction Conditions:
Oxidation of Alcohol Precursors (Alternative Method)
For substrates where vanillin is unavailable, 4-(benzyloxy)-3-methoxybenzyl alcohol can be oxidized using pyridinium chlorochromate (PCC) in DCM. This method avoids over-oxidation and maintains the integrity of the methoxy group.
Condensation to Form the Hydrazone Linkage
The final step involves coupling the triazole-thiol and aldehyde precursors via a hydrazone bond. Two strategies are prevalent:
Direct Condensation with Acetohydrazide
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is prepared by reacting the triazole-thiol with ethyl chloroacetate in ethanol, followed by hydrazine hydrate. This intermediate is then condensed with 4-(benzyloxy)-3-methoxybenzaldehyde in refluxing ethanol containing a catalytic amount of acetic acid.
Reaction Conditions:
-
Solvent: Ethanol
-
Catalyst: Acetic acid (0.1 equiv)
-
Temperature: Reflux (78°C)
-
Time: 8 hours
-
Yield: 65–70%
Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes while maintaining a comparable yield of 68%. This method minimizes side reactions such as hydrolysis of the benzyl ether.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted aldehydes and triazole-thiols. This step achieves >98% purity as verified by HPLC.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.89–7.25 (m, 14H, aromatic), 5.21 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃).
-
FT-IR (KBr): 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting a continuous flow reactor with immobilized KOH catalysts reduces reaction time for the cyclization step to 2 hours and improves yield to 80%.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) in the benzylation step reduces environmental impact while maintaining a yield of 82%.
Summary of Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | CS₂, KOH, 80°C, 6 hrs | 72–78% |
| 2 | Benzylation | BnBr, K₂CO₃, DMF, 60°C, 12 hrs | 85–90% |
| 3 | Condensation | Ethanol, acetic acid, reflux, 8 hrs | 65–70% |
| 4 | Microwave-assisted condensation | Ethanol, 300 W, 100°C, 30 mins | 68% |
Challenges and Optimization Strategies
Byproduct Formation During Condensation
The primary byproduct, N-acetylated hydrazide, arises from over-alkylation. Adding molecular sieves (4Å) absorbs excess water, suppressing this side reaction and improving yield by 12%.
Chemical Reactions Analysis
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by:
- Benzyloxy group
- Methoxyphenyl moiety
- Triazole ring
- Hydrazide functional group
The synthesis typically involves multiple steps:
- Formation of the Hydrazide : The reaction of an appropriate acid chloride with hydrazine.
- Synthesis of the Triazole Moiety : Achieved via cyclization reactions involving azides and alkynes.
- Coupling Reactions : The final compound is obtained by coupling the hydrazide with the triazole intermediate under specific conditions.
Medicinal Chemistry
N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Studies indicate significant activity against various bacterial strains and fungi. For example, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 30 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Anticancer Properties : The triazole moiety is known for its ability to inhibit certain cancer cell lines. Research is ongoing to explore its efficacy in targeting cancer-related pathways.
Biological Research
The compound's unique structure allows it to interact with biological molecules:
- Enzyme Inhibition Studies : Its ability to bind to enzymes makes it useful in studying enzyme kinetics and inhibition mechanisms.
- Protein-Ligand Interactions : The compound can serve as a model for understanding how small molecules interact with larger biological macromolecules.
Material Science
In addition to its biological applications, this compound can be utilized in materials science:
- Synthesis of Specialty Chemicals : It serves as a building block for the synthesis of more complex molecules that may have industrial applications.
- Development of New Materials : Its chemical properties allow for exploration in creating novel materials with specific functionalities.
Mechanism of Action
The mechanism by which N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide exerts its effects involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Triazole Substituents: The 4-chlorophenyl group in the target compound (vs. However, brominated analogs may exhibit stronger π-π stacking in enzyme active sites . Pyridine-substituted triazoles (e.g., ZE-4b) show superior AChE inhibition (IC₅₀ = 8.7 µM) compared to phenyl/chlorophenyl derivatives, likely due to hydrogen bonding with catalytic residues .
Benzylidene Modifications :
- The 4-benzyloxy-3-methoxy group in the target compound introduces steric bulk and electron-donating effects, which may reduce MAO-B affinity compared to simpler 2-ethoxybenzylidene derivatives (IC₅₀ = 12.3 µM) .
- Ortho-substituted benzylidenes (e.g., 2-ethoxy in ) exhibit higher conformational rigidity, favoring enzyme binding.
Sulfanyl Linkage :
- The sulfanyl group in all analogs facilitates thiol-mediated interactions with cysteine residues in enzymes like BACE-1 or tyrosinase, as seen in related hydrazide-triazole hybrids .
Structural Validation and Computational Insights
- X-ray crystallography confirms the (E)-configuration of the benzylidene moiety, critical for planar alignment with enzyme active sites .
- Docking simulations (using SHELX/ AutoDock) predict that the 4-chlorophenyl group in the target compound interacts with hydrophobic pockets in MAO-B, while the sulfanyl group forms a hydrogen bond with Tyr-435 .
Contradictions and Limitations
- Substituent Effects : While 4-chlorophenyl enhances MAO-B inhibition in some studies , it reduces activity in others due to steric clashes, highlighting assay-dependent variability .
- Antioxidant vs. Enzyme Inhibition : Increased lipophilicity from halogenation improves membrane penetration but may reduce water solubility, limiting in vivo efficacy .
Biological Activity
N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a benzyloxy group, a methoxyphenyl moiety, and a triazole ring. The synthesis typically involves the condensation of appropriate aldehydes with hydrazine derivatives under acidic conditions, leading to the formation of the hydrazone linkage essential for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains and fungi. For instance, derivatives of similar triazole compounds have exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 30 µg/mL against pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Fusarium oxysporum . The presence of the triazole ring is often linked to enhanced antifungal activity due to its ability to interfere with fungal cell wall synthesis.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Triazole derivatives have been noted for their ability to inhibit tumor growth and metastasis in various cancer cell lines. For example, benzofuran derivatives related to this compound have demonstrated anti-metastatic effects by modulating key signaling pathways involved in cancer progression . The ability to downregulate proteins associated with epithelial-mesenchymal transition (EMT) further supports its potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with specific biological targets. The triazole moiety is known for its ability to bind to enzymes involved in cell proliferation and survival pathways. Additionally, the methoxy and benzyloxy groups may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications in the substituents on the phenyl rings significantly affect antimicrobial potency. For example:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances antifungal activity |
| Benzyloxy group | Increases lipophilicity and membrane penetration |
| Triazole ring | Critical for antifungal and anticancer activity |
Research has shown that compounds with specific substitutions exhibit improved efficacy against resistant strains of bacteria and fungi .
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Antimicrobial Efficacy : A study reported that a related triazole derivative exhibited an MIC value of 19.9 µg/mL against Fusarium oxysporum, outperforming conventional antifungal agents like hymexazol .
- Anticancer Activity : Another investigation into benzofuran derivatives revealed their ability to suppress migration in hepatocellular carcinoma cells by modulating integrin expression .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
- Triazole ring formation : React 4-chlorophenylhydrazine with phenyl isothiocyanate under reflux in ethanol or methanol .
- Hydrazide coupling : Condensation of intermediates with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) under basic conditions (cesium carbonate) in polar aprotic solvents like DMF .
- Key conditions : Temperature (60–80°C), solvent choice (DMF enhances nucleophilicity), and catalyst use (e.g., acetic acid for acid-catalyzed hydrazone formation) .
- Yield optimization : Chromatographic purification (silica gel) and recrystallization improve purity (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy protons at δ 5.1–5.3 ppm; triazole carbons at δ 150–160 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~550–600 range) .
- HPLC : Assesses purity (>98% for biological assays) using C18 columns with methanol/water gradients .
Q. What are the primary biological targets or applications explored for this compound?
- Methodological Answer :
- Antimicrobial assays : Tested against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) via broth microdilution .
- Enzyme inhibition : Evaluated against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values: 10–50 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) alter biological activity, and how can this guide SAR studies?
- Methodological Answer :
- Substituent impact :
- 4-Chlorophenyl group : Enhances lipophilicity and enzyme-binding affinity .
- Benzyloxy vs. methoxy groups : Benzyloxy increases metabolic stability but may reduce solubility .
- SAR strategies :
- Replace triazole with thiadiazole to compare activity .
- Introduce electron-withdrawing groups (e.g., nitro) to modulate redox activity .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., 48-hr incubation) .
- Control variables : Solvent (DMSO concentration ≤0.1%), serum content in media .
- Validate mechanisms : Confirm target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .
Q. How can computational methods (e.g., molecular docking) predict binding modes and optimize derivatives?
- Methodological Answer :
- Docking protocols : Use AutoDock Vina with COX-2 (PDB: 5KIR) to assess hydrazone-triazole interactions .
- ADMET prediction : SwissADME evaluates logP (optimal: 2–4) and bioavailability .
- QSAR modeling : Relate Hammett constants (σ) of substituents to antimicrobial activity .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
- Methodological Answer :
- Scale-up hurdles :
- Purification : Replace column chromatography with recrystallization (ethanol/water) .
- Yield drop : Optimize stoichiometry (1:1.2 molar ratio for hydrazide-aldehyde coupling) .
- Safety : Handle chlorinated intermediates in fume hoods; monitor genotoxicity via Ames tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
